molecular formula C8H10N2OS B2892235 2-(Thiolan-3-yloxy)pyrazine CAS No. 2097872-53-0

2-(Thiolan-3-yloxy)pyrazine

Cat. No.: B2892235
CAS No.: 2097872-53-0
M. Wt: 182.24
InChI Key: DBFGTSQYFXHHEH-UHFFFAOYSA-N
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Description

2-(Thiolan-3-yloxy)pyrazine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential biological activity. This compound consists of a pyrazine ring substituted with a thiolan-3-yloxy group, making it a member of the heterocyclic compounds family. Heterocyclic compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiolan-3-yloxy)pyrazine typically involves the reaction of pyrazine derivatives with thiolan-3-ol. One common method includes the nucleophilic substitution reaction where the hydroxyl group of thiolan-3-ol reacts with a halogenated pyrazine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an aprotic solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Thiolan-3-yloxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The thiolan group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon or platinum oxide are used in hydrogenation reactions.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Thiolan-3-yloxy)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-(Thiolan-3-yloxy)pyrazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, while the thiolan group may form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiolan-3-yloxy)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-(Thiolan-3-yloxy)benzene: Similar structure but with a benzene ring instead of a pyrazine ring.

    2-(Thiolan-3-yloxy)thiazole: Similar structure but with a thiazole ring instead of a pyrazine ring.

Uniqueness

2-(Thiolan-3-yloxy)pyrazine is unique due to the presence of both the pyrazine ring and the thiolan group, which confer distinct chemical and biological properties. The pyrazine ring is known for its electron-deficient nature, making it reactive towards nucleophiles, while the thiolan group can participate in various chemical transformations, enhancing the compound’s versatility in research and industrial applications.

Properties

IUPAC Name

2-(thiolan-3-yloxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-4-12-6-7(1)11-8-5-9-2-3-10-8/h2-3,5,7H,1,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFGTSQYFXHHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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